MAP4K2 Potency Advantage of NG25 Over Its Closest Structural Analog Compound 2
NG25 (compound 1) demonstrates a 4.5-fold greater potency against MAP4K2 compared to its closest structural analog compound 2, while compound 2 exhibits 3.6-fold greater potency against TAK1. This orthogonal selectivity profile is a direct consequence of the divergent linker chemistry (amide in 1 vs. trans-alkene in 2) [1]. Users requiring preferential MAP4K2 inhibition within a dual TAK1/MAP4K2 context should select NG25 over compound 2.
| Evidence Dimension | Biochemical IC50 against MAP4K2 and TAK1 |
|---|---|
| Target Compound Data | NG25 (1): TAK1 IC50 = 149 nM; MAP4K2 IC50 = 22 nM (SelectScreen assay) |
| Comparator Or Baseline | Compound 2: TAK1 IC50 = 41 nM; MAP4K2 IC50 = 98 nM (SelectScreen assay) |
| Quantified Difference | NG25 is 4.5-fold more potent against MAP4K2 (22 vs. 98 nM); Compound 2 is 3.6-fold more potent against TAK1 (41 vs. 149 nM) |
| Conditions | Invitrogen SelectScreen biochemical enzyme assay; compounds profiled in parallel |
Why This Matters
Investigators studying MAP4K2-dependent biology require the most potent tool compound available; NG25 provides a 4.5-fold potency advantage over the nearest analog for this target.
- [1] Tan L, Nomanbhoy T, Gurbani D, et al. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). J Med Chem. 2015;58(1):183-196. doi:10.1021/jm500480k View Source
